2-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)ethan-1-ol
Description
2-({7-[(4-Methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)ethan-1-ol is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a 4-methylphenylamino substitution at the 7-position and an ethanolamine group at the 5-position. Its molecular formula is C₁₇H₂₂N₈O, with an average molecular weight of 354.418 g/mol and a monoisotopic mass of 354.191657 g/mol .
Properties
IUPAC Name |
2-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O/c1-8-2-4-9(5-3-8)15-11-10-12(19-20-18-10)17-13(16-11)14-6-7-21/h2-5,21H,6-7H2,1H3,(H3,14,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDLZIOIIJHDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The triazolopyrimidine scaffold is highly versatile, with modifications at the 3-, 5-, and 7-positions significantly influencing biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent at 5-Position: The ethanolamine group improves aqueous solubility compared to propylthio (e.g., Compound 12) or cyclopentane-diol (e.g., Compound 16m), which prioritize membrane permeability .
- 3-Position Modifications : Tert-butyl carbamate or cyclopropane groups (e.g., Compound 13) enhance metabolic stability and receptor selectivity .
Pharmacological Activity
- Antiplatelet Effects: Compounds like 16m and 13 exhibit potent antiplatelet activity by targeting P2Y₁₂ receptors, with IC₅₀ values in the nanomolar range. The target compound’s ethanolamine group may reduce potency but improve safety profiles .
- Adenosine Receptor Antagonism: Vipadenant’s A₂A affinity (Ki = 1.7 nM) surpasses the target compound, likely due to its furan and benzyl substituents .
- Antibacterial Activity: Limited evidence suggests triazolopyrimidines with thioether groups (e.g., Compound 12) show moderate antibacterial effects, though the target compound lacks this substituent .
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